

A Comparative Study: 2-Hydroxy-5-methoxybenzaldehyde vs. Vanillin

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Compound of Interest

Compound Name:	2-Hydroxy-5-methoxybenzaldehyde
Cat. No.:	B1199172

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of **2-Hydroxy-5-methoxybenzaldehyde** and its well-known isomer, vanillin (4-hydroxy-3-methoxybenzaldehyde). The objective is to offer a comprehensive resource for researchers and professionals in drug development by presenting a side-by-side look at their physicochemical properties, synthesis, and biological activities, supported by experimental data and detailed protocols.

Physicochemical and Biological Properties: A Comparative Overview

The following table summarizes the key physicochemical and biological properties of **2-Hydroxy-5-methoxybenzaldehyde** and vanillin. It is important to note that the biological activity data presented is compiled from various sources and may not be from direct comparative studies.

Property	2-Hydroxy-5-methoxybenzaldehyde	Vanillin
IUPAC Name	2-hydroxy-5-methoxybenzaldehyde	4-hydroxy-3-methoxybenzaldehyde
Synonyms	5-Methoxysalicylaldehyde, 2-Formyl-4-methoxyphenol	Vanillic aldehyde, Methylprotocatechuic aldehyde
CAS Number	672-13-9	121-33-5
Molecular Formula	C ₈ H ₈ O ₃	C ₈ H ₈ O ₃
Molar Mass	152.15 g/mol	152.15 g/mol
Appearance	Yellow to yellow-green liquid	White to pale yellow crystalline powder
Melting Point	4 °C	81-83 °C
Boiling Point	250 °C	285 °C
Solubility in Water	Slightly miscible	10 g/L
Antioxidant Activity	Possesses antioxidant properties.[1]	DPPH IC ₅₀ : ~284 µg/mL[2] (Note: a separate study found no activity in the DPPH assay but strong activity in others[3]).
Anti-inflammatory Activity	Reported to have anti-inflammatory properties.[4]	Inhibits nitric oxide (NO) production in LPS-stimulated macrophages.[5][6]

Synthesis and Experimental Protocols

Synthesis of 2-Hydroxy-5-methoxybenzaldehyde (Reimer-Tiemann Reaction)

2-Hydroxy-5-methoxybenzaldehyde can be synthesized from 4-methoxyphenol via the Reimer-Tiemann reaction with a reported yield of approximately 79%.[\[7\]](#)

Experimental Protocol:

- Dissolve 4-methoxyphenol in an aqueous solution of a strong base (e.g., sodium hydroxide) to form the phenoxide.
- Heat the solution to around 70°C.
- Slowly add chloroform to the heated solution with vigorous stirring. The reaction is typically carried out in a biphasic system.
- Maintain the temperature and continue stirring for several hours to allow the reaction to proceed. The reaction can be highly exothermic.
- After the reaction is complete, cool the mixture and acidify it with a suitable acid (e.g., sulfuric acid).
- The product, **2-hydroxy-5-methoxybenzaldehyde**, can then be isolated by steam distillation.
- Further purification can be achieved by extraction with an organic solvent followed by distillation under reduced pressure.

Synthesis of Vanillin (from Guaiacol and Glyoxylic Acid)

A common industrial method for synthesizing vanillin involves the reaction of guaiacol with glyoxylic acid.

Experimental Protocol:

- Condense guaiacol with glyoxylic acid in a weakly alkaline medium at room temperature. A slight excess of guaiacol is typically used.
- The resulting 4-hydroxy-3-methoxymandelic acid is then oxidized. This can be achieved by introducing air in the presence of a catalyst.
- The oxidation product is then acidified and simultaneously decarboxylated to yield crude vanillin.
- The crude vanillin is purified through extraction and recrystallization to obtain the final product.

Biological Activity Assessment: Experimental Protocols

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant potential of a compound.

Experimental Protocol:

- Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The solution should have a deep violet color and its absorbance at 517 nm should be approximately 1.0.
- Sample Preparation: Prepare a series of dilutions of the test compound (**2-Hydroxy-5-methoxybenzaldehyde** or vanillin) in methanol.
- Reaction: In a 96-well plate or cuvettes, mix a defined volume of each sample dilution with the DPPH working solution. A blank containing only the solvent and DPPH solution is also prepared.
- Incubation: Incubate the reaction mixtures in the dark at room temperature for a set period (e.g., 30 minutes).
- Absorbance Measurement: Measure the absorbance of each reaction at 517 nm using a spectrophotometer.
- Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: $\% \text{ Scavenging Activity} = [(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$ The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined by plotting the percentage of scavenging activity against the sample concentrations.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

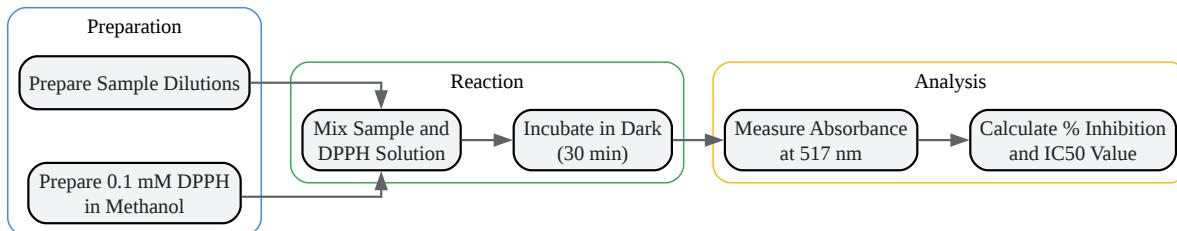
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in stimulated macrophage cells.

Experimental Protocol:

- Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.
- Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.
- Treatment: Pre-treat the cells with various concentrations of the test compound for a specified period.
- Inflammatory Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the cell culture medium and incubate for a designated time (e.g., 24 hours).
- Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
- Reaction: Transfer a portion of the cell culture supernatant to a new 96-well plate and add the Griess reagent.
- Incubation: Incubate the plate at room temperature in the dark for 10-15 minutes.
- Absorbance Measurement: Measure the absorbance at approximately 540 nm.
- Calculation: The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is then calculated relative to the LPS-stimulated control.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and signaling pathways relevant to the comparison of **2-Hydroxy-5-methoxybenzaldehyde** and vanillin.



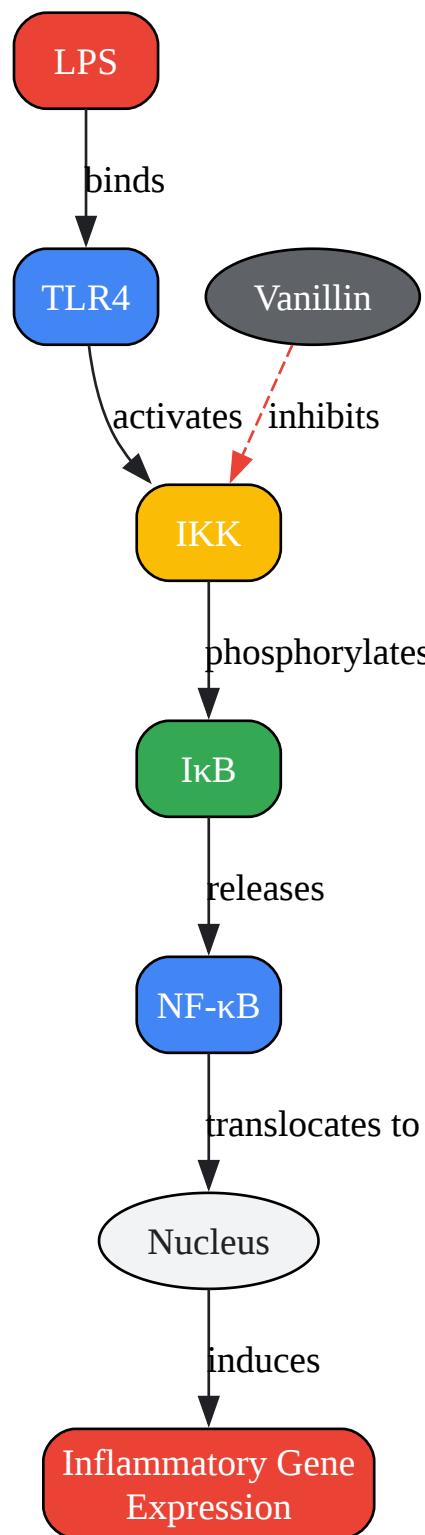
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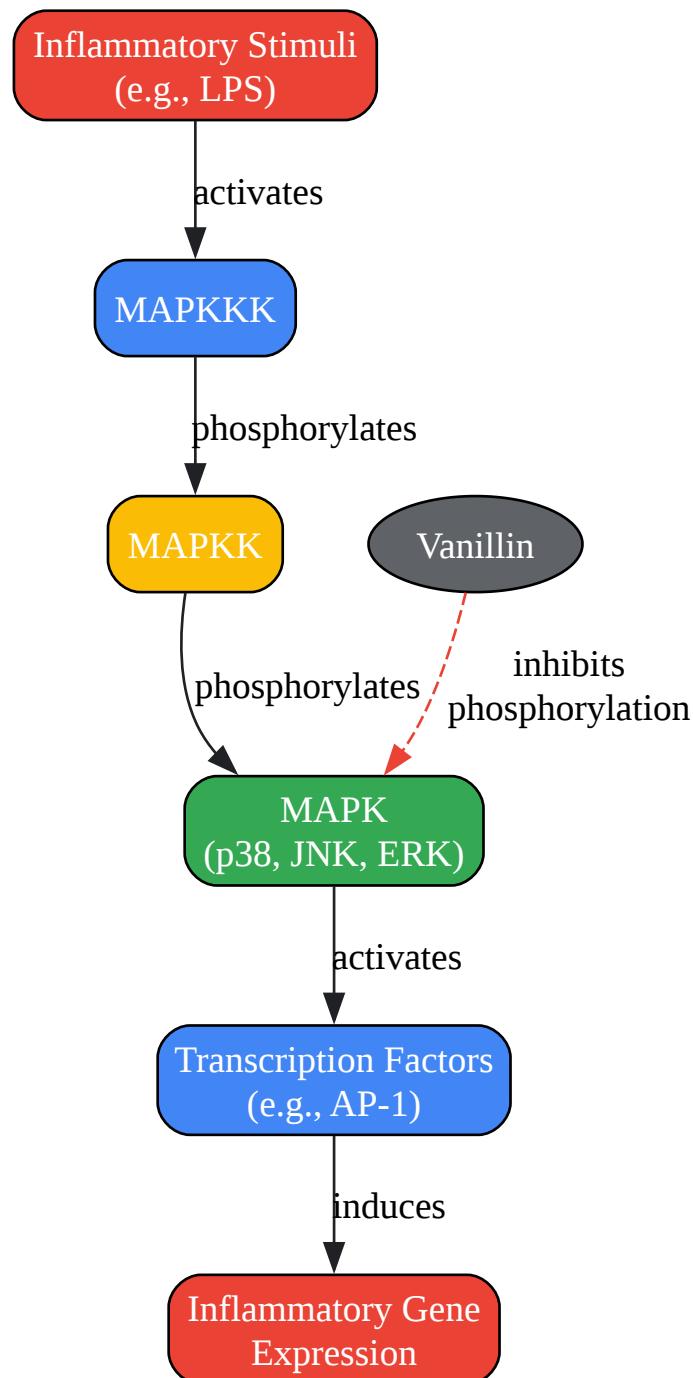
DPPH Antioxidant Assay Workflow



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Nitric Oxide Inhibition Assay Workflow

[Click to download full resolution via product page](#)**Inhibitory Effect of Vanillin on the NF-κB Pathway**



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Inhibitory Effect of Vanillin on the MAPK Pathway

Conclusion

Both **2-Hydroxy-5-methoxybenzaldehyde** and vanillin, as structural isomers, share the same molecular formula and weight but exhibit distinct physicochemical properties largely due to the

different positions of their functional groups. Vanillin is a well-studied compound with demonstrated antioxidant and anti-inflammatory activities, with its mechanism of action partially attributed to the inhibition of the NF- κ B and MAPK signaling pathways. While **2-Hydroxy-5-methoxybenzaldehyde** is also reported to possess biological activities, there is a comparative lack of quantitative data in the public domain. This guide provides a foundational comparison and detailed experimental protocols to facilitate further research into the therapeutic potential of these compounds. Direct comparative studies are warranted to fully elucidate their relative efficacy and potential applications in drug development.

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